N3-Methylation Confers Unique Hydrogen-Bond Donor/Acceptor Topology Versus (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine
The N3-methyl substituent in (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine eliminates the tautomeric N–H proton present in the unsubstituted analog (1H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 828242-03-1), thereby removing one hydrogen-bond donor site while preserving the C2-aminomethyl donor/acceptor pair . This structural distinction is critical because the N3-protonated tautomer of the des-methyl analog can engage in divergent hinge-region hydrogen-bonding patterns with kinase active sites, whereas the N3-methylated variant locks the scaffold into a single, predictable pharmacophoric orientation [1].
| Evidence Dimension | Hydrogen-bond donor count and ligand conformational constraints |
|---|---|
| Target Compound Data | HBD count = 1 (primary amine NH₂); no tautomeric N–H; compounds derived from this scaffold exhibit 120- to 900-fold selectivity for AXL over MER in optimized 2,6-disubstituted series [2] |
| Comparator Or Baseline | (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 828242-03-1): HBD count = 2 (imidazole N–H + primary amine); tautomeric equilibrium possible |
| Quantified Difference | HBD count reduced by 1; elimination of tautomerism locks hydrogen-bond geometry |
| Conditions | Computational pharmacophore modeling; kinase hinge-region binding crystallography in analogous imidazo[4,5-b]pyridine series [1][2] |
Why This Matters
For medicinal chemistry campaigns targeting kinases with narrow ATP-pocket selectivity requirements, the locked hydrogen-bond presentation of the N3-methyl scaffold reduces pharmacophoric ambiguity and enables more predictable SAR expansion than the tautomeric des-methyl analog.
- [1] Lapierre, J.-M.; Eathiraj, S.; Vensel, D.; Liu, Y.; Bull, C. O.; Cornell-Kennon, S.; Iimura, S.; Kelleher, E. W.; Kizer, D. E.; Koerner, S.; Makhija, S.; Matsuda, A.; Moussa, M.; Namdev, N.; Savage, R. E.; Szwaya, J.; Volckova, E.; Westlund, N.; Wu, H.; Schwartz, B. J. Med. Chem. 2016, 59 (13), 6455–6469. View Source
- [2] Baladi, T.; Aziz, J.; Dufour, F.; Abet, V.; Stoven, V.; Radvanyi, F.; Poyer, F.; Wu, T.-D.; Guerquin-Kern, J.-L.; Bernard-Pierrot, I.; Garrido, S. M.; Piguel, S. Bioorg. Med. Chem. 2018, 26 (20), 5510–5530. View Source
